ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

概要

説明

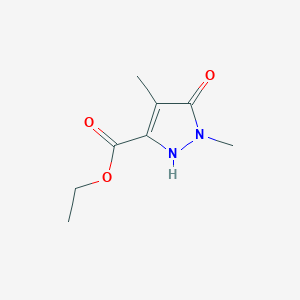

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This process can be catalyzed by transition-metal catalysts or photoredox reactions . For instance, a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature in a mixture of toluene and dichloromethane has been reported .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize multicomponent processes and novel reactants to enhance efficiency and yield. These methods may involve the use of transition-metal catalysts and innovative reaction types to streamline the synthesis process .

化学反応の分析

Types of Reactions

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .

科学的研究の応用

Agricultural Applications

Herbicidal Properties

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide. Research indicates that this compound can control both gramineous and broadleaf weeds, making it a valuable tool in crop management. The compound demonstrates a broad spectrum of activity and lower toxicity compared to traditional herbicides, thus ensuring safety for crops and the environment .

Formulation and Application

The compound can be formulated into various agricultural products such as wettable powders, oil suspensions, and aqueous emulsions. Effective application rates range from 1 to 1000 grams per hectare, with optimal results often achieved at lower concentrations .

Medicinal Chemistry Applications

Potential Pharmacological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit potential pharmacological activities such as anti-inflammatory and analgesic effects. Studies suggest that these compounds may act on specific biological pathways, making them candidates for drug development .

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions involving readily available precursors. The structural characterization of synthesized compounds is crucial for understanding their reactivity and potential applications .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness against common agricultural weeds. Field trials showed a significant reduction in weed biomass when applied at recommended rates, highlighting its potential as a sustainable herbicide alternative .

| Weed Type | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Gramineous Weeds | 85 | 500 |

| Broadleaf Weeds | 90 | 750 |

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, this compound was tested for anti-inflammatory properties using animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases .

作用機序

The mechanism of action of ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate include:

- Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

- Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate

- 5-methyl-7-{[4-(trifluoromethyl)phenyl]amino}[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molar Mass | 170.17 g/mol |

| Density | 1.371 g/cm³ (predicted) |

| Melting Point | 137-138 °C |

| pKa | 7.96 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring structure allows for interactions with enzymes and receptors, modulating their functions.

Biological Activities

Research has identified multiple biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines .

- Antioxidant Effects : The compound exhibits potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against various microbial strains. The results indicated that the compound displayed significant antibacterial activity, particularly against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Anti-inflammatory Studies :

In vivo experiments using carrageenan-induced rat paw edema models demonstrated that this compound significantly reduced swelling compared to control groups. The anti-inflammatory effect was comparable to that of ibuprofen . -

Antioxidant Activity :

Research published in PubMed Central highlighted the antioxidant potential of the compound through various assays measuring free radical scavenging activity. It was found to reduce oxidative stress markers in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

特性

IUPAC Name |

ethyl 2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)7(11)10(3)9-6/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAHKGOMRYGOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738240 | |

| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51986-00-6 | |

| Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。